2-Hydroxyethyl 4-methylbenzenesulfonate

Overview

Description

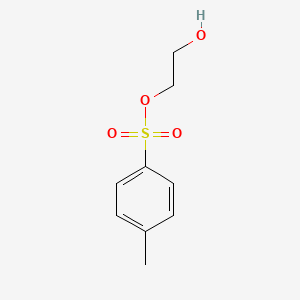

2-Hydroxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C9H12O4S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a hydroxyethyl group attached to a 4-methylbenzenesulfonate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonate group can be reduced under specific conditions to form the corresponding sulfide.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the formation of sulfides .

Scientific Research Applications

While comprehensive data tables and case studies for "2-Hydroxyethyl 4-methylbenzenesulfonate" are not available in the search results, here's a summary of its applications based on the provided data:

This compound

this compound, also known as 2-(4-Methylphenyl)sulfonyloxyethanol, has the molecular formula and a molar mass of 216.25 . It is often used as a substrate and intermediate in organic synthesis .

Synonyms: OH-PEG1-Tos, Theophylline Impurity 9, Doxofylline Impurity 26, 2-(4-Methylphenyl)sulfonyloxyethanol, 2-[(4-Methylbenzenesulfonyl)oxy]ethan-1-ol, 2-Hydroxyethyl-4-methyl benzene sulphonate, 1,2-Ethanediol, 1-(4-methylbenzenesulfonate) .

Physicochemical Properties: It has a density of 1.278 g/cm3 and a melting point between 135-136 °C . The boiling point is predicted to be 376.8±25.0 °C .

Applications

- Organic Synthesis: this compound is used as a substrate and intermediate in organic synthesis . It can introduce specific functional groups into molecules .

- Pharmaceutical Research: It is related to Theophylline and Doxofylline as an impurity .

- Raw Material: Synthesis of this compound involves raw materials like 1,2-BIS(TOSYLOXY)ETHANE, Tosyl chloride, and Ethylene glycol .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyethyl group can participate in nucleophilic substitution reactions, while the sulfonate group can act as an electrophilic center. These properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

2-Hydroxyethyl 4-hydroxybenzoate: Similar in structure but with a hydroxybenzoate group instead of a methylbenzenesulfonate group.

2-Methoxyethyl 4-methylbenzenesulfonate: Contains a methoxyethyl group instead of a hydroxyethyl group.

2-Aminoethanaminium 4-methylbenzenesulfonate: Features an aminoethanaminium group instead of a hydroxyethyl group.

Uniqueness: 2-Hydroxyethyl 4-methylbenzenesulfonate is unique due to its specific combination of a hydroxyethyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and makes it suitable for a wide range of chemical transformations .

Biological Activity

2-Hydroxyethyl 4-methylbenzenesulfonate (HEMBS) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with HEMBS, supported by data tables and research findings.

Chemical Structure and Properties

HEMBS is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁O₃S

- Molecular Weight : 198.25 g/mol

- Functional Groups : Hydroxy group (-OH), sulfonate group (-SO₃)

The presence of these functional groups enables HEMBS to engage in various biochemical interactions, which are crucial for its biological activity.

The biological activity of HEMBS can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group allows for hydrogen bonding, while the sulfonate moiety can participate in ionic interactions. These interactions enhance the compound's binding affinity towards various proteins and enzymes, influencing numerous biochemical pathways.

Key Mechanisms:

- Hydrogen Bonding : Facilitates interaction with polar biological molecules.

- Ionic Interactions : Increases binding specificity to charged sites on proteins.

- Hydrophobic Interactions : The phenyl group enhances membrane permeability and interaction with lipid environments.

Biological Activities

HEMBS exhibits a range of biological activities, including:

- Anticholinesterase Activity : Research indicates that HEMBS can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Effects : Studies have shown that HEMBS can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Antimicrobial Properties : Preliminary data suggest HEMBS may possess antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticholinesterase | Inhibition of AChE | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Antimicrobial | Disruption of microbial membranes |

Case Studies and Research Findings

Several studies have investigated the biological activity of HEMBS, yielding significant insights:

- Study on Anticholinesterase Activity : A study evaluated the inhibitory effects of HEMBS on recombinant human AChE. Results indicated that HEMBS displayed a concentration-dependent inhibition profile, with an IC50 value comparable to known AChE inhibitors .

- Anti-inflammatory Mechanism : Research demonstrated that HEMBS could reduce the secretion of pro-inflammatory cytokines in vitro. This was achieved through the downregulation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro assays revealed that HEMBS exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxyethyl 4-methylbenzenesulfonate with high purity?

Methodological Answer: The Mitsunobu reaction is a robust method for synthesizing sulfonate esters. React 4-methylbenzenesulfonic acid with ethylene glycol derivatives using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as catalysts. Purify the product via recrystallization in a polar solvent (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyethyl group at δ 3.5–4.3 ppm).

- IR Spectroscopy : Confirm sulfonate ester C-O-S stretch (~1350–1450 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Verify molecular ion peak at m/z 230 (M⁺).

- X-ray Diffraction : Resolve crystal structure (space group, unit cell parameters) using SHELXL refinement.

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound derivatives be systematically analyzed using graph set analysis?

Methodological Answer: Apply Etter’s graph set theory to categorize hydrogen bonds (e.g., D = donor, A = acceptor):

- Primary Interactions : Analyze O-H···O-S bonds between the hydroxyethyl group and sulfonate oxygen.

- Secondary Interactions : Identify C-H···O interactions in aromatic regions.

Use crystallographic data (e.g., CIF files refined via SHELXL) to calculate bond distances (2.6–3.0 Å) and angles (100–160°). Software like Mercury (CCDC) can visualize and classify motifs (e.g., R₂²(8) rings).

Q. What challenges arise in resolving crystallographic disorder in this compound structures, and how can they be addressed?

Methodological Answer: Disorder often occurs in flexible hydroxyethyl groups or methyl substituents. Mitigate this by:

- Twin Refinement : Use SHELXL’s TWIN command to model overlapping domains.

- Occupancy Refinement : Assign partial occupancy to disordered atoms.

- Thermal Parameter Analysis : Check ADPs (anisotropic displacement parameters) for abnormally high values (>0.1 Ų). Validate with difference Fourier maps (residual peaks < 0.3 eÅ⁻³).

Q. How do solvent polarity and reaction conditions influence the regioselectivity of sulfonate ester formation in derivatives like this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, enhancing sulfonate ester yield. Protic solvents (e.g., MeOH) may hydrolyze intermediates.

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing side reactions.

- Catalyst Screening : Compare DEAD vs. diisopropyl azodicarboxylate (DIAD) for steric effects.

Validate regioselectivity via DFT calculations (B3LYP/6-31G*) to map energy barriers for competing pathways.

Properties

IUPAC Name |

2-hydroxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVSAHOHDQUFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-22-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20290168 | |

| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42772-85-0 | |

| Record name | Ethylene glycol monotosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042772850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylene glycol monotosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429V5NT5CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.